Ethyl 4-ethoxy-3-fluorobenzoylformate
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Overview
Description
Ethyl 4-ethoxy-3-fluorobenzoylformate is an organic compound with the molecular formula C12H13FO4 It is characterized by the presence of ethoxy and fluorine substituents on a benzoylformate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-3-fluorobenzoylformate typically involves the esterification of 4-ethoxy-3-fluorobenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-3-fluorobenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-fluorobenzoic acid or 4-ethoxy-3-fluorobenzaldehyde.
Reduction: Formation of 4-ethoxy-3-fluorobenzyl alcohol or 4-ethoxy-3-fluorobenzaldehyde.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethoxy-3-fluorobenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving esterases and oxidoreductases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-3-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the formation of active metabolites that exert biological effects. Additionally, its fluorine substituent can enhance binding affinity and selectivity for certain targets, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 4-ethoxy-3-fluorobenzoylformate can be compared with other similar compounds, such as:
Ethyl 3-ethoxy-4-fluorobenzoylformate: Similar structure but with different positional isomerism.
Ethyl 4-ethoxy-2-fluorobenzoylformate: Another positional isomer with different chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-3-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYSCINFNWGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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